9H-carbazol-9-yl(3,5-dichlorophenyl)-Methanone
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Overview
Description
9H-carbazol-9-yl(3,5-dichlorophenyl)-Methanone is an organic compound that features a carbazole moiety linked to a dichlorophenyl group via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-carbazol-9-yl(3,5-dichlorophenyl)-Methanone typically involves the reaction of carbazole with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
9H-carbazol-9-yl(3,5-dichlorophenyl)-Methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
9H-carbazol-9-yl(3,5-dichlorophenyl)-Methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9H-carbazol-9-yl(3,5-dichlorophenyl)-Methanone depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN): A compound with multiple carbazole units, used in organic electronics.
3-(9H-carbazol-9-yl)propionic acid: A carbazole derivative with a propionic acid group, used in the synthesis of other organic compounds.
Uniqueness
9H-carbazol-9-yl(3,5-dichlorophenyl)-Methanone is unique due to the presence of both carbazole and dichlorophenyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C19H11Cl2NO |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
carbazol-9-yl-(3,5-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H11Cl2NO/c20-13-9-12(10-14(21)11-13)19(23)22-17-7-3-1-5-15(17)16-6-2-4-8-18(16)22/h1-11H |
InChI Key |
DXNGYZJHBNETJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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